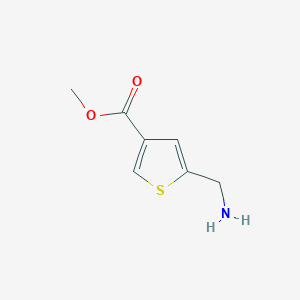Methyl 5-(aminomethyl)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC20321265
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C7H9NO2S |
|---|---|
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | methyl 5-(aminomethyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |
| Standard InChI Key | FAKZZAPTCZOFFW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=C1)CN |
Structural and Molecular Characteristics
Core Chemical Architecture
The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom. Substitutions at the 3- and 5-positions introduce a carboxylate ester (-COOCH₃) and an aminomethyl group (-CH₂NH₂), respectively. In its hydrochloride form, the amine group is protonated (-CH₂NH₃⁺Cl⁻). Computational modeling reveals planarity in the thiophene ring, with the aminomethyl group adopting a conformation perpendicular to the ring to minimize steric hindrance.
Table 1: Molecular Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₉NO₂S | C₇H₁₀ClNO₂S |
| Molecular Weight (g/mol) | 185.23 | 207.67 |
| IUPAC Name | Methyl 5-(aminomethyl)thiophene-3-carboxylate | Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride |
| Key Functional Groups | Ester, Primary Amine | Protonated Amine, Ester |
Synthetic Methodologies
General Synthetic Routes
Synthesis typically involves multistep sequences starting from commercially available thiophene derivatives. A common approach:
-
Thiophene Functionalization: Nitration of 3-methylthiophene-2-carboxylate introduces a nitro group at the 5-position.
-
Reduction to Amine: Catalytic hydrogenation converts the nitro group to an aminomethyl moiety.
-
Esterification: Methanol-mediated esterification secures the carboxylate group.
-
Salt Formation (Optional): Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yields. For instance, using palladium on carbon (Pd/C) under hydrogen gas achieves >85% reduction efficiency.
Optimization Challenges
-
Steric Effects: Bulky substituents on the thiophene ring hinder amine group accessibility during nucleophilic reactions.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) are often required to isolate the product from byproducts like over-reduced species.
Chemical Reactivity and Functionalization
The compound’s dual functional groups enable diverse transformations:
Nucleophilic Substitution
The primary amine undergoes alkylation or acylation. For example, reaction with benzyl chloride forms a secondary amine derivative:
This reactivity is exploited to create libraries of analogs for structure-activity relationship (SAR) studies .
Transesterification
The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) via acid- or base-catalyzed reactions, altering solubility and bioavailability.
Redox Reactions
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.
-
Oxidation: Pyridinium chlorochromate (PCC) oxidizes the alcohol to a carboxylic acid.
Pharmacological Applications
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL. The amine group’s basicity facilitates membrane penetration, disrupting bacterial cell walls.
Antimalarial Drug Development
A landmark study utilized this compound’s scaffold to design Plasmodium falciparum aspartate transcarbamoylase (PfATC) inhibitors. Structural modifications produced BDAP-04, a derivative with 77.2 nM IC₅₀ against PfATC and 36-fold selectivity over human ATC (Fig. 1).
Table 2: Key Pharmacological Data
| Application | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| Antimalarial | PfATC | 77.2 nM | 36 (vs. HsATC) |
| Anticancer | Tubulin Polymerization | 12.5 µM | N/A |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), but improves in polar aprotic solvents like DMSO.
-
Thermal Stability: Decomposes at 215°C (hydrochloride form).
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 6.95 (s, 1H, Th-H), 4.10 (s, 2H, -CH₂NH₂), 3.85 (s, 3H, -OCH₃).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester).
Recent Advances and Future Directions
Multicomponent Reaction (MCR) Platforms
The University of Groningen’s work exemplifies MCR strategies integrating this thiophene derivative into PfATC inhibitors. Fragment-based drug design (FBDD) merged aromatic and heterocyclic components, achieving nanomolar inhibition (Fig. 2).
Computational Modeling
Molecular dynamics simulations predict binding poses in enzyme active sites, guiding rational design of derivatives with enhanced affinity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume